Phocaecholic acid

Description

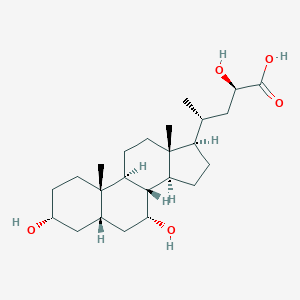

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDVWYDDPPFGHK-WEZRZJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909467 | |

| Record name | 3,7,23-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105369-89-9 | |

| Record name | (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105369-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phocaecholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105369899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,23-Trihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural Sources of Phocaecholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid, a C-24 trihydroxy bile acid, has garnered interest in the scientific community for its unique structure and potential physiological roles. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and characterization, and an exploration of its potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating bile acid metabolism, exploring novel therapeutic agents, and those involved in drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a significant component of the bile acid pool in select avian and marine mammal species. The primary documented natural sources are various species of ducks and the harp seal (Phoca groenlandica).

Quantitative Distribution of this compound

The concentration of this compound can vary between species and is influenced by factors such as age and diet. The following table summarizes the available quantitative data on the prevalence of this compound in its primary natural sources.

| Species | Common Name | Sample Type | Method of Analysis | Relative Abundance of this compound | Other Major Bile Acids Detected | Reference |

| Phoca groenlandica | Harp Seal | Bile | 13C NMR Spectroscopy, TLC | 21.4% (± 4.0%) | Cholic acid (60.5%), Chenodeoxycholic acid (18.1%) | [1] |

| Anas platyrhynchos | Mallard Duck | Bile | HPLC, FAB-MS | Predominant trihydroxy bile acid | Taurochenodeoxycholic acid | [2][3] |

| Anas platyrhynchos | Mallard Duck | Bile | Not specified | "A large amount" | Not specified | [4] |

| Various Duck Species | Ducks | Bile | Gas-Liquid Chromatography | Not explicitly quantified, but present | Chenodeoxycholic acid (59%), Lithocholic acid (17%), Cholic acid (16%) | [5] |

Experimental Protocols

The isolation and characterization of this compound from its natural sources require a multi-step process involving extraction, purification, and structural analysis.

Extraction of Total Bile Acids from Bile

A general procedure for the extraction of total bile acids from bile involves alkaline hydrolysis to deconjugate the bile acids from their taurine (B1682933) or glycine (B1666218) attachments.

Protocol 1: Alkaline Hydrolysis of Bile

-

Saponification: To a known volume of bile, add a solution of 2.5 M sodium hydroxide (B78521) (NaOH). The mixture is then heated under reflux for a minimum of 6 hours to ensure complete hydrolysis of the conjugated bile acids.

-

Acidification: After cooling, the saponified mixture is acidified, typically using a strong acid like hydrochloric acid (HCl), to a pH of approximately 3.0-4.0. This protonates the bile acids, causing them to precipitate out of the aqueous solution.

-

Extraction: The precipitated bile acids can then be extracted using an organic solvent such as chloroform (B151607) or ethyl acetate. The organic layer containing the free bile acids is separated from the aqueous layer.

-

Drying and Concentration: The organic extract is washed with water to remove any remaining water-soluble impurities, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude total bile acid extract.

Purification of this compound

The crude bile acid extract, a mixture of different bile acids, requires further purification to isolate this compound. Column chromatography is a widely used and effective technique for this purpose.

Protocol 2: Purification by Column Chromatography

-

Stationary Phase: A variety of stationary phases can be employed, including silica (B1680970) gel, macroporous resins (e.g., HZ-802, CG161M), or non-ionic resins like Amberlite XAD-7. The choice of resin will depend on the specific properties of the bile acids being separated.

-

Mobile Phase: A gradient elution system is typically used. For macroporous resins, a stepwise gradient of ethanol (B145695) in water is effective. For instance, after loading the sample in a lower concentration of ethanol (e.g., 40%), impurities can be washed away. This compound can then be eluted by increasing the ethanol concentration.

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the highest concentration of pure this compound.

-

Crystallization: The purified this compound fractions are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization from an appropriate solvent system (e.g., ethyl acetate) to obtain high-purity crystals.

Characterization of this compound

The identity and purity of the isolated this compound must be confirmed using spectroscopic techniques.

Protocol 3: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure of this compound. The chemical shifts and coupling constants provide information about the stereochemistry of the hydroxyl groups and the steroid backbone.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) can further confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Signaling Pathways

While the specific signaling pathways of this compound are still under active investigation, existing research on bile acids in general, coupled with in-silico studies on this compound itself, provides a basis for postulating its potential mechanisms of action.

Interaction with Bile Acid Receptors

Bile acids are known to act as signaling molecules by activating nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors, such as TGR5 (GPBAR1). Activation of these receptors leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism. While direct experimental evidence of this compound's interaction with FXR and TGR5 is pending, its structural similarity to other bile acids suggests it may also function as a ligand for these receptors.

Putative Role in Insulin (B600854) Signaling

A molecular docking study has suggested that both alpha- and beta-phocaecholic acid exhibit a high binding affinity for the Insulin Receptor Tyrosine Kinase (IRTK). This suggests a potential role for this compound in modulating insulin signaling. Other bile acids have been shown to enhance the activity of the insulin receptor and downstream signaling components.

The following diagram illustrates a hypothetical signaling pathway for this compound, integrating the known bile acid signaling pathways with the putative interaction with the insulin receptor.

References

- 1. Bile acids from the harp seals, Phoca groenlandica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biliary bile acid profiles of domestic fowl as determined by high performance liquid chromatography and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classical bile acids in animals, beta-phocaecholic acid in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

Phocaecholic Acid: A Comprehensive Technical Review of its Discovery, Chemistry, and Biological Significance

Abstract

Phocaecholic acid (PCA), a trihydroxy bile acid, has garnered interest within the scientific community due to its unique chemical structure and potential physiological roles. This technical guide provides an in-depth overview of the discovery, history, and key scientific milestones associated with this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its physicochemical properties, synthesis, and interactions with key bile acid signaling pathways. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this bile acid.

Introduction

This compound, systematically known as 3α,7α,23R-trihydroxy-5β-cholan-24-oic acid, is a C24 bile acid distinguished by a hydroxyl group at the C-23 position of the side chain.[1] Its discovery and structural elucidation mark important steps in the broader history of bile acid chemistry. As our understanding of bile acid signaling pathways, particularly those mediated by the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5), has expanded, the unique properties of modified bile acids like this compound have become a subject of renewed interest. This review aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Discovery and History

The history of this compound is rooted in the early explorations of bile acid diversity across different animal species.

-

Initial Isolation: The discovery of this compound is credited to the Swedish chemist Olof Hammarsten in the late 19th and early 20th centuries. He isolated this novel bile acid from the bile of marine mammals belonging to the family Phocidae (seals), from which the compound derives its name ("phoca" being Latin for seal).[1]

-

Structural Elucidation: The precise chemical structure of this compound was later established by the Nobel laureate Adolf Windaus and his colleague van Schoor. Through meticulous chemical degradation and analysis, they identified it as a 23-hydroxy derivative of chenodeoxycholic acid (CDCA).[1] Further stereochemical studies confirmed that the naturally occurring isomer is the (23R)-epimer.[1]

-

Natural Occurrence: Beyond its initial discovery in seals, this compound has been identified in the bile of other marine mammals.[1] Subsequent research has also revealed its presence in various avian species, including wading birds, songbirds, and ducks.[1][2] In the bile of harp seals (Phoca groenlandica), this compound constitutes a significant portion of the total bile acids.[3]

Physicochemical Properties

The introduction of a hydroxyl group at the C-23 position imparts distinct physicochemical characteristics to this compound compared to its parent compound, chenodeoxycholic acid.

| Property | Value/Description | Reference |

| Systematic Name | 3α,7α,23R-trihydroxy-5β-cholan-24-oic acid | [4] |

| Molecular Formula | C₂₄H₄₀O₅ | |

| Molecular Weight | 408.57 g/mol | |

| pKa | 3.8 | [4] |

| Critical Micellar Concentration (CMC) | Similar to that of cholic acid, indicating comparable self-aggregation properties in aqueous solution. | [4] |

| Hydrophilicity | Considered a relatively hydrophilic bile acid, similar to naturally occurring trihydroxy bile acids like cholic acid. | [4] |

| Biliary Secretion | Efficiently secreted into bile, with over 80% recovered in its unmodified form in animal models. It does not require conjugation for secretion. | [4] |

Table 1: Physicochemical Properties of this compound

The lower pKa of this compound compared to common bile acids (typically around 5.0) is a direct consequence of the electron-withdrawing effect of the adjacent hydroxyl group on the carboxylic acid moiety.[4] This increased acidity influences its solubility and transport across biological membranes.

Synthesis and Isolation

Historical Isolation Methods

-

Saponification: The bile was treated with a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) and heated to hydrolyze the amide bonds of conjugated bile acids (glycine and taurine (B1682933) conjugates), yielding the free bile acids.

-

Acidification: The saponified mixture was then acidified to precipitate the free bile acids, which are poorly soluble in acidic aqueous solutions.

-

Extraction: The precipitated bile acids were extracted into an organic solvent.

-

Crystallization: The crude bile acid mixture was then subjected to repeated crystallization from various solvents to purify the individual components.

This classical approach, while effective, was often laborious and required large quantities of starting material.

Modern Synthetic Approaches

Modern organic synthesis provides more controlled and efficient routes to this compound and its stereoisomers. A notable method involves the α-oxygenation of silylalkenes derived from chenodeoxycholic acid.[4] This approach allows for the stereoselective introduction of the hydroxyl group at the C-23 position.

A recently developed practical synthesis of chenodeoxycholic acid from this compound highlights the chemical manipulability of the 23-hydroxyl group. The process involves:[1]

-

Methyl Esterification: Protection of the carboxylic acid as a methyl ester.

-

Ts-Protection: Selective protection of the 23-hydroxyl group as a tosylate.

-

Bromination: Replacement of the tosyl group with a bromine atom.

-

Reduction: Removal of the bromine atom.

-

Hydrolysis: Deprotection of the methyl ester to yield chenodeoxycholic acid.

This retro-synthetic perspective underscores the chemical strategies that can be employed to access this compound and its derivatives.

Biological Activity and Signaling Pathways

Bile acids are now recognized as important signaling molecules that regulate a variety of metabolic processes, primarily through the activation of the nuclear receptor FXR and the membrane-bound receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

Upon activation by a bile acid ligand, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in:

-

Bile Acid Synthesis: Downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5] This occurs via the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine.

-

Bile Acid Transport: Upregulation of transporters involved in bile acid efflux, such as the bile salt export pump (BSEP).

Figure 1: Simplified FXR Signaling Pathway.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by various bile acids, with secondary bile acids like lithocholic acid (LCA) being among the most potent agonists.[7] Activation of TGR5 leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA) and other downstream signaling cascades.[2]

The effects of TGR5 activation are pleiotropic and include:

-

Energy Metabolism: Increased energy expenditure in brown adipose tissue and muscle.

-

Glucose Homeostasis: Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells, which in turn enhances insulin (B600854) secretion.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in macrophages.

As with FXR, the specific potency of this compound as a TGR5 agonist has not been extensively characterized. However, its structural similarity to other TGR5-activating bile acids suggests it may also modulate this pathway.

Figure 2: Simplified TGR5 Signaling Pathway.

Experimental Protocols

General Protocol for Bile Acid Extraction from Biological Samples

This protocol provides a general workflow for the extraction of bile acids from biological matrices such as bile or serum for subsequent analysis.

Figure 3: General Bile Acid Extraction Workflow.

Detailed Steps:

-

Sample Preparation: Thaw biological samples on ice. For total bile acid analysis, perform alkaline hydrolysis (saponification) by adding NaOH and heating to cleave conjugated bile acids.

-

Acidification: Adjust the pH of the sample to approximately 1 using a strong acid (e.g., HCl) to protonate the bile acids.

-

Extraction:

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and then water. Load the acidified sample onto the cartridge.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate) to the acidified sample and vortex thoroughly.

-

-

Wash: Wash the SPE cartridge with water to remove polar impurities. For LLE, separate the organic layer.

-

Elution: Elute the bile acids from the SPE cartridge using methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for chromatographic analysis.

FXR Reporter Gene Assay

This cell-based assay is commonly used to determine the ability of a compound to activate FXR.

Principle:

Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple FXR response elements (FXREs). If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to FXR activation.

Abbreviated Protocol:

-

Cell Culture: Plate HEK293T cells in a 96-well plate.

-

Transfection: Transfect the cells with an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) and a known agonist (e.g., CDCA or GW4064) as a positive control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value.

Quantitative Data Summary

While specific quantitative data for this compound's interaction with nuclear receptors is limited, the following table provides comparative data for its parent compound, CDCA, and other relevant bile acids.

| Bile Acid | Receptor | Assay Type | EC50 (µM) | Reference |

| Chenodeoxycholic Acid (CDCA) | FXR | Reporter Assay | 17 - 50 | [5][8] |

| Chenodeoxycholic Acid (CDCA) | FXR | Co-activator Recruitment | 11.7 | [5] |

| Deoxycholic Acid (DCA) | FXR | Co-activator Recruitment | 19.0 | [5] |

| Lithocholic Acid (LCA) | TGR5 | cAMP Production | 0.53 | [7] |

| Deoxycholic Acid (DCA) | TGR5 | cAMP Production | 1.0 | [7] |

| Chenodeoxycholic Acid (CDCA) | TGR5 | cAMP Production | 4.4 | [7] |

| Cholic Acid (CA) | TGR5 | cAMP Production | 7.7 | [7] |

Table 2: Comparative Receptor Activation Data for Key Bile Acids

Conclusion and Future Directions

This compound represents an interesting structural variation of the common primary bile acid, chenodeoxycholic acid. Its discovery and characterization have contributed to our understanding of the chemical diversity of bile acids in the animal kingdom. The presence of the 23-hydroxyl group alters its physicochemical properties, leading to increased acidity and efficient, conjugation-independent biliary secretion.

While it is presumed to interact with FXR and TGR5 signaling pathways in a manner similar to its parent compound, a significant gap in the current knowledge is the lack of specific quantitative data on its receptor binding affinities and activation potencies. Future research should focus on elucidating these parameters to fully understand its biological role. Such studies would clarify whether the 23-hydroxyl modification enhances or diminishes its activity on these key regulatory receptors, potentially opening new avenues for the design of selective bile acid receptor modulators for therapeutic applications in metabolic and inflammatory diseases. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers to pursue these and other questions related to the biology of this compound.

References

- 1. Practical synthesis of chenodeoxycholic acid from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bile acids from the harp seals, Phoca groenlandica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical and biological properties of natural and synthetic C-22 and C-23 hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Phocaecholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phocaecholic acid, systematically known as (23R)-3α,7α,23-trihydroxy-5β-cholan-24-oic acid, is a C24 trihydroxy bile acid. It is structurally an analogue of chenodeoxycholic acid (CDCA) with an additional hydroxyl group at the C-23 position. While not a common bile acid in mammals, this compound has been identified as a major biliary bile acid in certain avian species, particularly in ducks (Anas platyrhynchos)[1]. Its unique structure and species-specific prevalence make its biosynthetic pathway a subject of interest for comparative biochemistry and for understanding the diversity of bile acid metabolism. This guide provides a detailed overview of the proposed biosynthesis of this compound, including its enzymatic basis, quantitative aspects, and relevant experimental protocols.

I. The Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood to be a continuation of the primary bile acid synthesis pathway, culminating in a species-specific hydroxylation event. The pathway can be divided into two main stages: the synthesis of the precursor molecule, chenodeoxycholic acid (CDCA), and the subsequent 23-hydroxylation to form this compound.

Stage 1: Biosynthesis of Chenodeoxycholic Acid (CDCA)

The formation of CDCA from cholesterol is a well-characterized process that occurs in the liver and involves a series of enzymatic reactions. This pathway is common to many vertebrates, including birds[2]. The key steps are:

-

7α-hydroxylation of Cholesterol: The pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position of cholesterol.

-

Modification of the Steroid Nucleus: A series of reactions catalyzed by enzymes including 3β-hydroxy-Δ5-C27-steroid oxidoreductase and 3-oxo-Δ4-steroid 5β-reductase modify the steroid ring structure.

-

Side-Chain Oxidation and Shortening: The cholesterol side chain is oxidized and shortened by three carbons, a process involving the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and peroxisomal β-oxidation.

-

Formation of Chenodeoxycholoyl-CoA: The shortened side chain is activated to a CoA ester, forming chenodeoxycholoyl-CoA.

-

Conjugation: Chenodeoxycholoyl-CoA is then typically conjugated with either glycine (B1666218) or taurine (B1682933) to form glycochenodeoxycholic acid (GCDCA) or taurochenodeoxycholic acid (TCDCA), respectively. In ducks, the taurine conjugate is predominant[3][4].

Stage 2: 23-Hydroxylation of Chenodeoxycholic Acid

The final and defining step in the biosynthesis of this compound is the hydroxylation of the CDCA side chain at the C-23 position.

-

Substrate: Chenodeoxycholic acid (or its taurine conjugate).

-

Product: this compound ((23R)-hydroxy CDCA).

-

Enzymatic System: This hydroxylation is catalyzed by a cytochrome P450 (CYP) enzyme. While the specific CYP isoform responsible for this reaction in ducks has not been definitively identified, studies have shown the presence and activity of several CYP families in duck liver microsomes, including CYP1A1/2, CYP2A6, and CYP3A4[3][4][5][6]. These enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including the hydroxylation of steroids and bile acids[7]. It is therefore highly probable that a member of the cytochrome P450 superfamily in the duck liver is responsible for this species-specific 23-hydroxylation.

The proposed biosynthetic pathway is illustrated in the diagram below.

II. Quantitative Data

Quantitative data on the specific enzymatic conversion of CDCA to this compound are limited. However, analysis of the bile acid composition in ducks provides an indication of the significance of this pathway.

| Bile Acid | Percentage in Duck Bile (%) |

| Chenodeoxycholic acid (and its taurine conjugate) | Predominant[3][4] |

| This compound (and its taurine conjugate) | Major component[1][3][4] |

| Cholic acid | Minor component[3] |

| Lithocholic acid | Minor component[3] |

| Deoxycholic acid | Minor component[3] |

Note: The exact percentages can vary depending on factors such as diet and analytical methodology.

III. Experimental Protocols

In Vitro Assay for this compound Biosynthesis

This protocol describes a method for demonstrating the in vitro conversion of chenodeoxycholic acid to this compound using duck liver microsomes.

Objective: To determine the 23-hydroxylase activity in duck liver microsomes.

Materials:

-

Duck liver microsomes (prepared from fresh or frozen duck liver by differential centrifugation)

-

Chenodeoxycholic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated this compound or a structurally similar bile acid not present in the sample)

-

LC-MS/MS system

Procedure:

-

Microsome Preparation: Prepare duck liver microsomes from fresh or frozen liver tissue using standard ultracentrifugation techniques. Determine the protein concentration of the microsomal preparation (e.g., by Bradford or BCA assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

MgCl2 (5 mM)

-

Duck liver microsomes (e.g., 0.5 mg/mL protein)

-

Chenodeoxycholic acid (substrate, e.g., 50 µM, dissolved in a small volume of ethanol (B145695) or DMSO)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 3 volumes of ethyl acetate).

-

Extraction: Add the internal standard. Vortex vigorously to extract the bile acids into the organic phase. Centrifuge to separate the phases.

-

Sample Preparation for Analysis: Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

-

LC-MS/MS Analysis: Analyze the sample for the presence and quantity of this compound.

Controls:

-

No NADPH: A reaction mixture without the NADPH regenerating system to control for non-enzymatic conversion.

-

No Microsomes: A reaction mixture without microsomes to control for substrate degradation.

-

Time-zero: Terminate the reaction immediately after adding the NADPH regenerating system to establish a baseline.

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound and other bile acids in biological samples such as bile or liver homogenates.

Objective: To accurately quantify the concentration of this compound in a biological matrix.

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

This compound analytical standard

-

Deuterated this compound (or other suitable internal standard)

-

Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate (for mobile phase modification)

-

C18 reversed-phase UHPLC column

Procedure:

-

Sample Preparation:

-

Bile: Dilute the bile sample in an appropriate solvent (e.g., methanol/water).

-

Liver Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

Internal Standard Spiking: Add a known amount of the internal standard to all samples, calibrators, and quality controls.

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Final Preparation: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

UHPLC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

-

Gradient Elution: Develop a gradient elution program to achieve optimal separation of this compound from other bile acids and matrix components.

-

Flow Rate: e.g., 0.3 mL/min.

-

Column Temperature: e.g., 40°C.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by infusing the analytical standards into the mass spectrometer.

-

Hypothetical transition for this compound (M-H)-: m/z 407.3 -> [fragment ion]

-

-

Optimization: Optimize MS parameters such as collision energy and cone voltage for each transition to maximize sensitivity.

-

-

Quantification:

-

Calibration Curve: Prepare a calibration curve using the analytical standard of this compound at various concentrations.

-

Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of this compound in the samples by interpolating from the calibration curve.

-

IV. Conclusion

The biosynthesis of this compound represents a fascinating example of species-specific modification in bile acid metabolism. While the pathway to its precursor, chenodeoxycholic acid, is well-established, the final 23-hydroxylation step, likely catalyzed by a cytochrome P450 enzyme in the duck liver, warrants further investigation to identify the specific enzyme and characterize its kinetics. The experimental protocols outlined in this guide provide a framework for researchers to explore this unique biosynthetic pathway, contributing to a deeper understanding of the diversity of bile acid synthesis and function in the animal kingdom. Such knowledge may have implications for drug development, particularly in the areas of hepatic metabolism and toxicology.

References

- 1. Classical bile acids in animals, beta-phocaecholic acid in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile Acids | Veterian Key [veteriankey.com]

- 3. The role of selected cytochrome P450 enzymes on the bioactivation of aflatoxin B1 by duck liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Activity in Turkey, Duck, Quail and Chicken Liver Microsomes Against Four Human Cytochrome P450 Prototype Substrates and Aflatoxin B1 [mdpi.com]

- 7. Hydroxylations in biosynthesis and metabolism of bile acids. Catalytic properties of different forms of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of β-Phocaecholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phocaecholic acid, a C-23 hydroxylated bile acid, is a naturally occurring cholestatic agent found in the bile of certain avian species. Its unique structure, characterized by a hydroxyl group on the side chain, imparts distinct physicochemical properties that influence its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the known physicochemical characteristics of β-phocaecholic acid, detailed experimental protocols for their determination, and an illustrative representation of a key signaling pathway through which bile acids exert their effects.

Physicochemical Properties

The following table summarizes the key physicochemical properties of β-phocaecholic acid.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₀O₅ | [1] |

| Molecular Weight | 408.6 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | Not explicitly reported | |

| pKa | 3.8 | [2] |

| Solubility | ≥10 mg/mL in DMSO and Ethanol | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of bile acids. Below are generalized protocols based on established methods for characterizing compounds like β-phocaecholic acid.

Determination of Melting Point

Protocol:

-

A small, dry sample of β-phocaecholic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For reference, the melting point of the structurally related bile acid, cholic acid, is 198 °C.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the absorption and distribution of a drug candidate. Potentiometric titration is a common and accurate method for its determination.

Protocol:

-

A standard solution of β-phocaecholic acid (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing for equilibration.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of β-phocaecholic acid in various solvents is a key factor in formulation development. A common method for solubility determination is the shake-flask method.

Protocol:

-

An excess amount of solid β-phocaecholic acid is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

-

The mixture is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of β-phocaecholic acid in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Signaling Pathway

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating various metabolic processes. One of the key receptors for bile acids is the Takeda G-protein coupled receptor 5 (TGR5). While the specific interaction of β-phocaecholic acid with TGR5 has not been extensively detailed, a general understanding of this signaling pathway provides a framework for its potential mechanism of action.

Caption: General signaling pathway of bile acid activation of the TGR5 receptor.

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical data for β-phocaecholic acid. While key parameters such as molecular weight, pKa, and solubility in organic solvents have been established, further experimental determination of properties like its precise melting point and aqueous solubility is warranted. The provided experimental protocols offer a foundation for such characterization studies. Understanding these fundamental properties is essential for advancing the research and development of β-phocaecholic acid and other hydroxylated bile acids as potential therapeutic agents. The elucidation of its specific interactions with signaling pathways, such as the TGR5 pathway, will be critical in uncovering its full pharmacological potential.

References

The In Vivo Biological Function of Phocaecholic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2, 2025

Executive Summary

Phocaecholic acid (PCA), also known as β-phocaecholic acid or (23R)-hydroxy chenodeoxycholic acid, is a C-23 hydroxylated derivative of the primary bile acid chenodeoxycholic acid (CDCA).[1][2] While direct interventional studies on the therapeutic efficacy of PCA in specific disease models are limited in publicly available literature, its structural relationship to CDCA, a potent natural agonist of the Farnesoid X Receptor (FXR), suggests a significant role in the regulation of bile acid, lipid, and glucose homeostasis.[3][4]

This technical guide summarizes the current understanding of PCA's biological function in vivo, focusing on its unique metabolic fate in rodents, which distinguishes it from other primary bile acids. We extrapolate its likely mechanism of action through the well-characterized FXR signaling pathway and provide quantitative data on its parent compound, CDCA, to serve as a proxy for potential biological activity. Detailed experimental protocols and workflow visualizations are provided to support future research in this area.

In Vivo Metabolism and Pharmacokinetics of this compound

Unlike its parent compound CDCA, which is almost entirely conjugated with taurine (B1682933) or glycine (B1666218) in the liver before biliary secretion, PCA exhibits a unique metabolic profile.[5] The presence of a hydroxyl group at the C-23 position significantly increases the acidity of the molecule, lowering its pKa.[5] This physicochemical property allows for its efficient secretion into the bile in an unmodified, unconjugated form.[5]

Studies in biliary fistula rats and hamsters have quantified the hepatic biotransformation of intravenously administered PCA. A significant portion of the compound is secreted unchanged, while a notable fraction undergoes α-oxidation to form nor-chenodeoxycholic acid (nor-CDCA).[1]

Table 1: Quantitative Summary of this compound Metabolism in Rodents

| Parameter | Species | Dose | Biliary Recovery (% of infused dose) | Unchanged PCA in Bile (% of recovered radioactivity) | α-Oxidation to nor-CDCA (% of administered dose) | Reference |

| Biliary Excretion | Rat | 1, 3, or 5 µmol/kg/min (IV) | 50-70% | 25-50% (dose-dependent) | 20 ± 5% | [1] |

| Hamster | 3 µmol/kg/min (IV) | Not specified | Not specified | 35 ± 8% | [1] | |

| Unconjugated Recovery | Rat | Not specified (IV) | >80% (unmodified) | >80% | Not specified | [5] |

Postulated Mechanism of Action: FXR Agonism

Bile acids are the natural ligands for the nuclear hormone receptor FXR.[4] CDCA is recognized as the most potent endogenous FXR agonist.[6] Activation of FXR initiates a transcriptional cascade that governs bile acid homeostasis, protecting hepatocytes from the cytotoxic effects of bile acid accumulation, a hallmark of cholestatic liver diseases.[3][7] Given that PCA is a derivative of CDCA, it is strongly presumed to act as an FXR agonist.

The activation of FXR leads to two primary feedback mechanisms to suppress bile acid synthesis:

-

Short Heterodimer Partner (SHP) Pathway (Liver): In hepatocytes, activated FXR induces the expression of SHP, which in turn inhibits the activity of key transcription factors (LRH-1 and HNF4α) required for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[7]

-

Fibroblast Growth Factor 19 (FGF19) Pathway (Gut-Liver Axis): In the intestine, FXR activation induces the expression and secretion of FGF19 (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4), activating a signaling cascade that also represses CYP7A1 expression.[7]

Simultaneously, FXR activation upregulates the expression of transporters involved in bile acid efflux from the hepatocyte, such as the Bile Salt Export Pump (BSEP), further reducing intracellular bile acid concentrations.[7]

In Vivo Efficacy Data (via Parent Compound CDCA)

While specific efficacy data for PCA in liver disease models is unavailable, studies on CDCA provide a basis for predicting its potential effects. Dose-response studies in mice have characterized the hepatotoxicity profile of various bile acids, which is crucial for determining a therapeutic window.

Table 2: Dose-Response of Bile Acids on Hepatotoxicity Markers in Mice (7-Day Feeding Study)

| Bile Acid Fed | Concentration in Diet (%) | Lowest Concentration Causing Hepatotoxicity (%) | Relative Hepatotoxicity Ranking | Reference |

| Chenodeoxycholic Acid (CDCA) | 0.01 - 3.0 | 0.3 | 3rd (UDCA < CA < CDCA ) | [8] |

| Cholic Acid (CA) | 0.01 - 3.0 | 0.3 | 2nd | [8] |

| Deoxycholic Acid (DCA) | 0.01 - 3.0 | 0.1 | 4th | [8] |

| Lithocholic Acid (LCA) | 0.01 - 3.0 | 0.03 | 5th (Most Toxic) | [8] |

| Ursodeoxycholic Acid (UDCA) | 0.01 - 3.0 | >3.0 (Not Toxic at tested doses) | 1st (Least Toxic) | [8] |

Hepatotoxicity was determined by measuring serum alanine (B10760859) aminotransferase (ALT) levels and liver histology.[8] These data suggest that while CDCA (and likely PCA) has therapeutic potential through FXR agonism, dosing must be carefully managed to avoid intrinsic toxicity.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic and Biotransformation Study of this compound in Rats

This protocol is adapted from methodologies described for studying the hepatic biotransformation of hydroxylated bile acids in rodents.[1][5][9]

Objective: To determine the biliary recovery, conjugation profile, and metabolic fate of intravenously administered this compound.

Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats (200-250g).

-

Housing: Housed under standard conditions (12-h light/dark cycle, 22°C, ad libitum access to standard chow and water).

-

Acclimatization: Minimum 7 days prior to experimentation.

Surgical Procedure:

-

Anesthetize the rat (e.g., sodium thiobarbital, 0.1 g/kg, IP).

-

Perform a midline laparotomy to expose the common bile duct.

-

Cannulate the common bile duct with PE-10 tubing to establish a biliary fistula for bile collection.

-

Cannulate the jugular vein for intravenous infusion of PCA.

-

Maintain body temperature at 37°C throughout the procedure using a heating pad.

PCA Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., sodium bicarbonate solution).

-

Infuse the PCA solution intravenously via the cannulated jugular vein at a constant rate (e.g., 1-5 µmol/kg/min) using a syringe pump.

-

Collect a baseline bile sample for 30 minutes prior to infusion.

-

Following the start of the infusion, collect bile in pre-weighed tubes at 15-minute intervals for a total of 2-3 hours.

Sample Analysis:

-

Record the weight of bile collected in each interval to determine bile flow rate.

-

Store bile samples at -80°C until analysis.

-

Thaw samples and extract bile acids using solid-phase extraction (SPE).

-

Analyze the bile acid composition using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Quantify the concentrations of unmodified PCA, taurine-conjugated PCA, glycine-conjugated PCA, and potential metabolites such as nor-CDCA.

Conclusion and Future Directions

This compound is a unique bile acid characterized by its efficient, unconjugated biliary secretion in vivo. While its direct role as a therapeutic agent for cholestatic or metabolic liver diseases has yet to be explored, its structural similarity to the potent FXR agonist CDCA provides a strong rationale for its investigation. Future in vivo studies should focus on:

-

Confirming FXR Agonism: Directly assessing the ability of PCA to activate FXR and modulate its target genes (SHP, FGF15, BSEP) in animal models of liver disease.

-

Therapeutic Efficacy: Evaluating the efficacy of PCA in established preclinical models of non-alcoholic steatohepatitis (NASH) and cholestatic liver injury (e.g., bile duct ligation model).

-

Dose-Response and Safety: Establishing a clear dose-response relationship for both therapeutic effects and potential hepatotoxicity to define a therapeutic window.

A deeper understanding of PCA's biological activity will clarify its potential as a novel therapeutic agent for a range of metabolic and liver-related disorders.

References

- 1. Hepatic biotransformation in rodents and physicochemical properties of 23(R)-hydroxychenodeoxycholic acid, a natural alpha-hydroxy bile acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical and biological properties of natural and synthetic C-22 and C-23 hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Dose-Effect Profiles of Various Concentrations of Humanised Primary Bile Acid in Encapsulated Cells [mdpi.com]

- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose-response of five bile acids on serum and liver bile Acid concentrations and hepatotoxicty in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

Phocaecholic Acid Metabolism in Animal Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding of phocaecholic acid (PCA) metabolism, primarily focusing on data from rodent models. This compound, a C-23 hydroxylated bile acid, exhibits unique metabolic properties compared to more common primary and secondary bile acids. This document details its pharmacokinetics, biotransformation, and interactions with key signaling pathways. It includes quantitative data, detailed experimental protocols, and visualizations of metabolic and signaling pathways to serve as a resource for researchers in bile acid physiology and drug development.

Introduction to this compound

This compound (PCA), specifically the β-epimer (3α,7α,23R-trihydroxy-5β-cholan-24-oic acid), is a trihydroxy bile acid distinguished by a hydroxyl group on its side chain at the C-23 position.[1] It is naturally found in the bile of certain animal species, such as ducks.[2] The unique structural feature of PCA influences its physicochemical and biological properties, including its metabolism and excretion, making it a subject of interest in the study of bile acid physiology and its potential therapeutic applications. Animal models, particularly rats, have been instrumental in elucidating the metabolic fate of this bile acid.

Pharmacokinetics and Metabolism of this compound in Rats

Studies in rat models have provided the most detailed insights into the in vivo processing of this compound. A key characteristic is its resistance to the extensive conjugation typical for other bile acids.

Quantitative Data Summary

The following table summarizes the key quantitative findings from pharmacokinetic studies of this compound administered to rats.

| Parameter | Animal Model | Administration Route | Key Findings | Reference |

| Biliary Recovery | Bile fistula rats | Intravenous | >80% of the administered dose was recovered unmodified in the bile. | [1] |

| Conjugation | Bile fistula rats | Intravenous | PCA was poorly conjugated with taurine (B1682933) or glycine, unlike analogs lacking the C-23 hydroxyl group which were almost completely conjugated. | [1] |

| Biotransformation | Rats | Not specified | Can be partially decarboxylated to form nor-chenodeoxycholic acid. | [2] |

| Intestinal Metabolism | In vitro (intestinal bacteria) | Not applicable | Metabolized by intestinal bacteria to the corresponding 7-dehydroxylated compound. |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Bile Fistula Rats

This protocol outlines the methodology used to study the biliary secretion and metabolism of intravenously administered this compound in rats.

-

Animal Model: Male Wistar rats are used.

-

Surgical Preparation:

-

Animals are anesthetized (e.g., with ether or isoflurane).

-

A midline abdominal incision is made to expose the common bile duct.

-

The bile duct is cannulated with polyethylene (B3416737) tubing to allow for the external collection of bile. The cannula is secured to prevent leakage.

-

A separate cannula may be placed in the femoral vein for intravenous administration of the test compound.

-

-

Compound Administration:

-

Synthesized this compound is dissolved in a suitable vehicle (e.g., saline, sodium bicarbonate solution).

-

The solution is administered as a single bolus via the femoral vein cannula.

-

-

Sample Collection:

-

Bile is collected in pre-weighed tubes at timed intervals (e.g., every 15-30 minutes) for a period of several hours (e.g., 4-6 hours) to capture the full excretion profile.

-

The volume and weight of the collected bile are recorded.

-

-

Sample Analysis:

-

Bile samples are analyzed to identify and quantify the parent compound and any potential metabolites.

-

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to separate and measure the concentrations of this compound and its conjugated or dehydroxylated forms.

-

Visualization of Experimental Workflow

Caption: Workflow for studying PCA metabolism in bile fistula rats.

Interaction with Bile Acid Signaling Pathways

While direct studies on this compound's interaction with key bile acid receptors like Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5) in animal models are limited, understanding these pathways is crucial as they govern the biological effects of most bile acids.

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that acts as a primary sensor for bile acids in hepatocytes and enterocytes. Its activation regulates bile acid synthesis, transport, and overall homeostasis. Activation of FXR by bile acid agonists typically leads to the transcriptional regulation of numerous genes. For example, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.

Caption: Simplified FXR signaling pathway in a hepatocyte.

Takeda G protein-coupled Receptor 5 (TGR5) Pathway

TGR5 is a cell-surface G protein-coupled receptor that mediates distinct signaling actions of bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA). TGR5 is expressed in various tissues, including enteroendocrine L-cells, gallbladder, and certain immune cells. Its activation, often in the gut, stimulates the release of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism.

Caption: TGR5 signaling leading to GLP-1 secretion in an L-cell.

Comparative Bile Acid Metabolism: Key Rodent-Human Differences

Extrapolating data from animal models to humans requires an understanding of fundamental species differences in bile acid metabolism. The most notable distinction is the composition of the primary bile acid pool in mice.

Mice, unlike humans, express the enzyme Cyp2c70, which converts chenodeoxycholic acid (CDCA), a potent FXR agonist, into α- and β-muricholic acids (MCAs). MCAs are significantly more hydrophilic and function as FXR antagonists. This difference profoundly impacts the regulation of bile acid synthesis and overall metabolic signaling in mice compared to humans, whose primary bile acids are cholic acid (CA) and CDCA.

Caption: Key species differences in primary bile acid synthesis.

Conclusion and Future Directions

Research in animal models, particularly rats, has established that this compound follows a distinct metabolic path characterized by efficient, unconjugated biliary excretion. Its unique C-23 hydroxyl side chain appears to shield it from the extensive conjugation that is typical for other bile acids. However, significant knowledge gaps remain. Future research should focus on:

-

Pharmacokinetics in Mice: Conducting studies in wild-type and relevant knockout mouse models (e.g., Fxr-/-) to understand its metabolism and signaling in the context of a different bile acid pool.

-

Receptor Affinity: Directly assessing the binding affinity and functional activity of this compound and its metabolites on key receptors like FXR and TGR5.

-

Therapeutic Potential: Investigating whether its unique properties, such as high biliary secretion without depleting taurine pools, could be leveraged for therapeutic benefit in cholestatic conditions.

A deeper understanding of this compound's metabolism and biological activity will enhance our overall knowledge of bile acid physiology and may uncover novel therapeutic strategies.

References

Phocaecholic Acid: A Technical Deep Dive into its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phocaecholic acid (PCA), a naturally occurring bile acid found in duck bile, is the 23R-hydroxy epimer of chenodeoxycholic acid (CDCA). While direct experimental evidence detailing its specific mechanism of action is limited, its structural similarity to CDCA, a well-characterized regulator of metabolic and inflammatory pathways, strongly suggests that PCA functions as a signaling molecule primarily through the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). This technical guide synthesizes the current understanding of bile acid signaling and presents a hypothetical, yet scientifically grounded, mechanism of action for this compound. We will explore its presumed interactions with key nuclear and cell surface receptors, delineate the downstream signaling cascades, and discuss the potential physiological consequences. All quantitative data for related compounds are summarized for comparative analysis, and detailed experimental protocols for studying bile acid activity are provided.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as pleiotropic signaling molecules that regulate a wide array of physiological processes, including glucose homeostasis, lipid metabolism, and inflammation.[1][2] this compound (PCA) is a C-24 bile acid distinguished by a hydroxyl group at the 23R position.[3][4] Studies on its physicochemical properties reveal that this hydroxylation increases its acidity and hydrophilicity, leading to efficient biliary secretion, largely unconjugated.[5][6] This unique characteristic may influence its systemic and tissue-specific signaling activities.

This document will construct a detailed, albeit inferred, mechanism of action for PCA, drawing parallels from its parent compound, chenodeoxycholic acid (CDCA), a known endogenous ligand for both FXR and TGR5.

Core Signaling Pathways: A Hypothetical Framework for this compound

Based on its structural analogy to CDCA, PCA is postulated to exert its biological effects through two primary receptor systems: the nuclear receptor FXR and the cell surface G-protein coupled receptor TGR5.

Farnesoid X Receptor (FXR) Activation

FXR is a ligand-activated transcription factor highly expressed in the liver and intestine, serving as a central regulator of bile acid, lipid, and glucose metabolism.

Hypothetical Interaction: this compound is presumed to bind to the ligand-binding domain of FXR. The presence of the 23-hydroxyl group may modulate its binding affinity and activation potential compared to CDCA. Upon binding, PCA would induce a conformational change in FXR, leading to the dissociation of corepressors and recruitment of coactivators. This activated PCA-FXR complex then forms a heterodimer with the retinoid X receptor (RXR). The PCA-FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Effects of FXR Activation:

-

Bile Acid Homeostasis: Activation of FXR in hepatocytes is expected to induce the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control the size of the bile acid pool. In the intestine, FXR activation is predicted to induce the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver to suppress CYP7A1 expression.

-

Lipid Metabolism: FXR activation is anticipated to decrease serum triglycerides by inducing the expression of genes involved in fatty acid oxidation and inhibiting lipogenesis.

-

Glucose Homeostasis: PCA-mediated FXR activation may improve glucose tolerance by suppressing hepatic gluconeogenesis.

-

Inflammation: FXR activation is known to have anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.

Takeda G-protein-coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine (L-cells), and certain immune cells. Its activation is linked to metabolic regulation and anti-inflammatory responses.

Hypothetical Interaction: this compound is expected to act as an agonist at the TGR5 receptor. Upon binding, it would induce a conformational change in TGR5, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

Downstream Effects of TGR5 Activation:

-

GLP-1 Secretion: In intestinal L-cells, the rise in cAMP is predicted to promote the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and promotes satiety.

-

Energy Expenditure: TGR5 activation in brown adipose tissue and muscle could potentially increase energy expenditure through the induction of deiodinase 2 (Dio2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3).

-

Anti-inflammatory Effects: In macrophages, TGR5 activation and subsequent cAMP elevation are expected to inhibit the production of pro-inflammatory cytokines.

References

- 1. Epigenomic Regulation of Bile Acid Metabolism: Emerging Role of Transcriptional Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic biotransformation in rodents and physicochemical properties of 23(R)-hydroxychenodeoxycholic acid, a natural alpha-hydroxy bile acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Physicochemical and biological properties of natural and synthetic C-22 and C-23 hydroxylated bile acids. [agris.fao.org]

- 6. Physicochemical and biological properties of natural and synthetic C-22 and C-23 hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Obeticholic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Phocaecholic acid" mentioned in the initial topic is not a recognized scientific term. This technical guide will focus on Obeticholic Acid (OCA) , a well-researched synthetic bile acid analogue with significant effects on lipid metabolism, which is presumed to be the intended subject.

Executive Summary

Obeticholic acid (OCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1][2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for various metabolic and liver diseases.[2][4] OCA, a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), is approximately 100 times more potent than its natural counterpart in activating FXR. This enhanced activity allows OCA to exert significant effects on lipid metabolism, including the regulation of cholesterol, triglycerides, and lipoproteins. This guide provides an in-depth technical overview of the mechanisms of action of OCA on lipid metabolism, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Obeticholic Acid and Farnesoid X Receptor (FXR) Activation

Obeticholic acid's primary mechanism of action is the potent and selective activation of the Farnesoid X Receptor (FXR). FXR is a central regulator of genes involved in the synthesis, transport, and metabolism of bile acids, which are derived from cholesterol. The activation of FXR by OCA initiates a cascade of transcriptional events that collectively impact lipid homeostasis.

Regulation of Bile Acid Synthesis and Cholesterol Metabolism

Upon activation by OCA, FXR modulates the expression of several key genes involved in bile acid and cholesterol metabolism:

-

Inhibition of CYP7A1: FXR activation leads to the transcriptional induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine. SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. FGF19, secreted from enterocytes, travels to the liver and also suppresses CYP7A1 expression. By downregulating CYP7A1, OCA effectively reduces the conversion of cholesterol into bile acids, thereby lowering the total bile acid pool.

-

Regulation of Bile Acid Transport: OCA-mediated FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a canalicular transporter responsible for effluxing bile acids from hepatocytes into the bile. This enhances the removal of bile acids from the liver, protecting hepatocytes from their potentially toxic effects.

Direct Effects on Lipid Metabolism

Beyond its role in bile acid homeostasis, FXR activation by OCA directly influences lipid metabolism through several pathways:

-

Triglyceride Metabolism: FXR activation has been shown to decrease triglyceride synthesis. This is partly achieved through the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.

-

Cholesterol and Lipoprotein Metabolism: The effects of OCA on cholesterol and lipoprotein profiles are complex and can vary between preclinical models and humans. In human clinical trials, OCA has been associated with an increase in low-density lipoprotein cholesterol (LDL-C) and a decrease in high-density lipoprotein cholesterol (HDL-C). The underlying mechanisms are thought to involve the regulation of genes such as the scavenger receptor class B type I (SR-BI), which is involved in HDL cholesterol uptake by the liver.

Quantitative Data on the Effects of Obeticholic Acid on Lipid Profiles

The following tables summarize the quantitative effects of obeticholic acid on key lipid parameters from notable clinical and preclinical studies.

Table 1: Effects of Obeticholic Acid on Lipid Profiles in Patients with Non-alcoholic Steatohepatitis (NASH) - FLINT Trial

| Parameter | Obeticholic Acid (25 mg/day) | Placebo |

| Change in LDL-Cholesterol (mg/dL) | +23 | -5 |

| Change in HDL-Cholesterol (mg/dL) | -7 | +2 |

| Change in Total Cholesterol (mg/dL) | +15 | -5 |

| Change in Triglycerides (mg/dL) | -20 | +10 |

Data from the FLINT (Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment) trial, a multicenter, randomized, placebo-controlled study in patients with non-cirrhotic NASH.

Table 2: Effects of Obeticholic Acid on Lipid Profiles in Patients with NASH and Fibrosis - REGENERATE Trial (18-Month Interim Analysis)

| Parameter | Obeticholic Acid (10 mg/day) | Obeticholic Acid (25 mg/day) | Placebo |

| Change in LDL-Cholesterol (mg/dL) | +22.6 | +24.1 | -4.9 |

| Change in HDL-Cholesterol (mg/dL) | -4.6 | -5.8 | +0.4 |

| Change in Triglycerides (mg/dL) | -28.3 | -38.1 | +1.9 |

Data from the REGENERATE (Randomized Global Phase 3 Study to Evaluate the Impact on NASH with Fibrosis of Obeticholic Acid Treatment) trial.

Table 3: Effects of Obeticholic Acid in a Hyperlipidemic Hamster Model

| Parameter | Obeticholic Acid (10 mg/kg/day) | Vehicle Control |

| Change in Serum Total Cholesterol (%) | -40 | - |

| Change in Serum HDL-Cholesterol (%) | -44 | - |

| Hepatic SR-BI mRNA Expression (fold change) | 1.9 | 1.0 |

| Hepatic SR-BI Protein Expression (fold change) | 1.8 | 1.0 |

Data from a study investigating the effects of OCA in male golden Syrian hamsters fed a high-cholesterol, high-fat diet.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of obeticholic acid.

Caption: Signaling pathway of Obeticholic Acid in hepatocytes.

Caption: General experimental workflow for studying OCA.

Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the effects of obeticholic acid on lipid metabolism. It is important to note that while these descriptions are based on published literature, highly detailed, step-by-step protocols are often not fully disclosed in primary research articles.

In Vitro Studies: Sandwich-Cultured Human Hepatocytes

Objective: To investigate the direct effects of OCA on gene expression and bile acid homeostasis in a human-relevant in vitro system.

Methodology Overview:

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded on collagen-coated plates. After attachment, a second layer of collagen or Matrigel is overlaid to create a "sandwich" configuration, which helps maintain hepatocyte polarity and function.

-

OCA Treatment: Hepatocytes are treated with varying concentrations of OCA (e.g., 0.00316 to 3.16 µmol/L) or vehicle control (e.g., DMSO) for a specified duration, typically 72 hours, with daily media changes.

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is isolated from the cultured hepatocytes using a commercial kit (e.g., Qiagen RNeasy).

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using gene-specific primers and probes for target genes (e.g., CYP7A1, SHP, BSEP, SREBP-1c, SR-BI) and a housekeeping gene for normalization (e.g., GAPDH).

-

-

Protein Analysis (Western Blot):

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific to the proteins of interest (e.g., SR-BI) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.

-

Protein bands are visualized and quantified.

-

-

Bile Acid Profiling (LC-MS/MS):

-

Endogenous and exogenously added labeled bile acids are extracted from cell lysates and culture media.

-

The concentrations of different bile acid species are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

In Vivo Studies: Hyperlipidemic Hamster Model

Objective: To evaluate the effects of OCA on plasma lipid profiles and hepatic gene and protein expression in a preclinical model that recapitulates human-like lipoprotein metabolism.

Methodology Overview:

-

Animal Model: Male golden Syrian hamsters are fed a high-cholesterol, high-fat diet for a period (e.g., 2 weeks) to induce a hyperlipidemic phenotype.

-

OCA Administration: Animals are randomly assigned to receive daily oral gavage of either OCA (e.g., 10 mg/kg) or a vehicle control for a specified duration (e.g., 14 days).

-

Sample Collection:

-

Blood samples are collected at baseline and at various time points during the study for lipid analysis.

-

At the end of the study, animals are euthanized, and liver tissue and feces are collected.

-

-

Lipid Analysis:

-

Serum or plasma is analyzed for total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using enzymatic colorimetric assays.

-

Lipoprotein profiles can be further detailed using techniques like fast-performance liquid chromatography (FPLC).

-

-

Hepatic Gene and Protein Expression:

-

RNA and protein are extracted from liver tissue.

-

qRT-PCR and Western blotting are performed as described for the in vitro studies to analyze the expression of target genes and proteins.

-

-

Fecal Sterol Analysis: Fecal samples are analyzed to quantify the excretion of neutral and acidic sterols as a measure of cholesterol elimination.

Clinical Trials: FLINT and REGENERATE

Objective: To assess the efficacy and safety of OCA in patients with non-alcoholic steatohepatitis (NASH), including its effects on lipid profiles.

Methodology Overview:

-

Study Design: These are multicenter, randomized, double-blind, placebo-controlled trials.

-

Patient Population: Patients with biopsy-proven NASH and fibrosis are enrolled.

-

Intervention: Patients are randomized to receive a daily oral dose of OCA (e.g., 10 mg or 25 mg) or a matching placebo for an extended period (e.g., 72 weeks for FLINT, with a longer-term follow-up for REGENERATE).

-

Lipid Profile Assessment:

-

Fasting blood samples are collected at baseline and at specified intervals throughout the trial.

-

A standard lipid panel (total cholesterol, HDL-C, triglycerides) is measured using standard clinical laboratory methods.

-